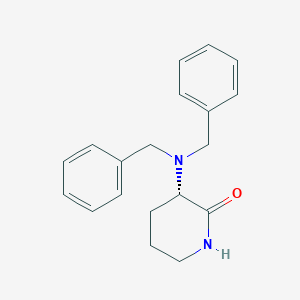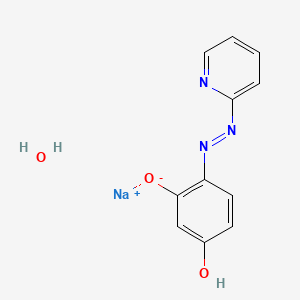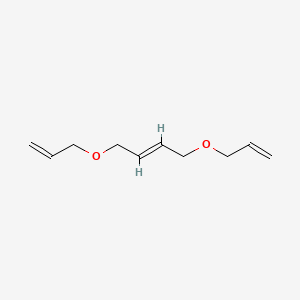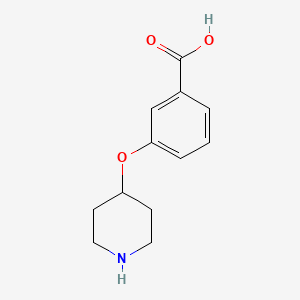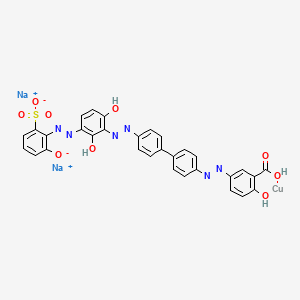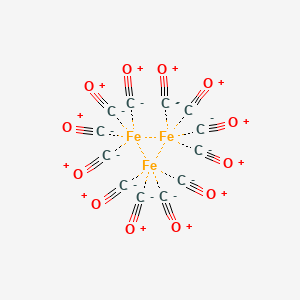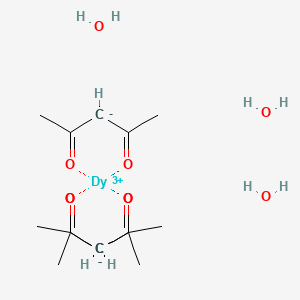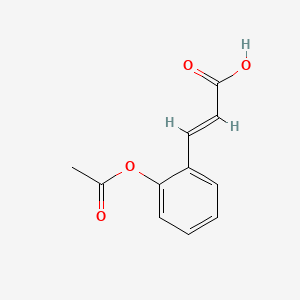
2-Acetoxycinnamic acid
Übersicht
Beschreibung
2-Acetoxycinnamic acid is a chemical compound with the molecular formula C11H10O4 and a molecular weight of 206.1947 .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of 2-Acetoxycinnamic acid . It’s recommended to consult relevant scientific literature or chemical databases for detailed synthesis procedures.Molecular Structure Analysis
The molecular structure of 2-Acetoxycinnamic acid consists of 11 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . For a detailed view of its 3D structure, you may refer to chemical databases or molecular modeling software.Physical And Chemical Properties Analysis
2-Acetoxycinnamic acid is a solid substance with a white to almost white appearance . It has a melting point range of 155.0 - 159.0 °C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Cardio-Protective and Antioxidant Properties : Caffeic acid and chlorogenic acid, hydroxycinnamic acid derivatives, have been found to exhibit cardio-protective and antioxidant properties. These compounds lowered blood pressure and heart rate and showed potential in treating hypertension in cyclosporine-induced hypertensive rats (Agunloye et al., 2019).
Anti-Tuberculosis Activity : Hydroxycinnamic acids, including 2-coumaric acid, have demonstrated minimum inhibitory concentration below 150 μM against Mycobacterium tuberculosis, indicating potential for anti-tuberculosis therapy (Guzman et al., 2014).
Management of Lipid Metabolism and Obesity : Hydroxycinnamic acid derivatives have shown therapeutic benefit in experimental diabetes and hyperlipidemia. They may also be valuable in treating obesity-related health complications (Alam et al., 2016).
Neuroprotective Activity : Derivatives based on ferulic and caffeic acids have shown promise as neuroprotective agents, potentially useful for addressing oxidative damage associated with neurodegenerative disorders (Silva et al., 2015).
Synthetic Applications in Drug Molecules : A study on native carboxyl-assisted, Pd(II)-catalyzed ortho-C-H acetoxylation of hydrocinnamic and phenylacetic acids, key moieties in many biologically active molecules, highlights its potential applicability in drug synthesis (Wang et al., 2022).
Therapeutic and Nutraceutical Applications : The p-methoxycinnamic acid (a phenylpropanoid) demonstrates a range of biological properties, indicating its potential use in therapeutic and nutraceutical applications (Płowuszyńska & Gliszczyńska, 2021).
Pharmacokinetic Properties and Biological Activities : Hydroxycinnamic acids, including p-coumaric acid, possess significant antioxidant, anti-cancer, and anti-inflammatory activities. Their effectiveness in health may be influenced by their intake and pharmacokinetic properties (El‐Seedi et al., 2012).
Inhibition of Human Serum Low Density Lipid : Studies on 3,5-diprenyl-4-hydroxycinnamic acid from Brazilian propolis and its inhibition of human serum low-density lipid indicate potential antioxidative abilities (Lee et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-3-(2-acetyloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-8(12)15-10-5-3-2-4-9(10)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWQQCLBQBRMQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876299 | |
| Record name | 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxycinnamic acid | |
CAS RN |
16189-10-9, 55620-18-3 | |
| Record name | (2E)-3-[2-(Acetyloxy)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16189-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamic acid, 2-acetoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055620183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tylmarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Acetoxycinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





